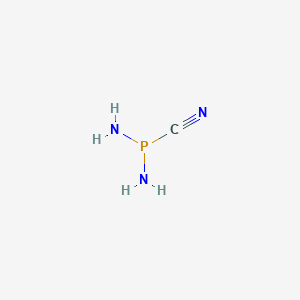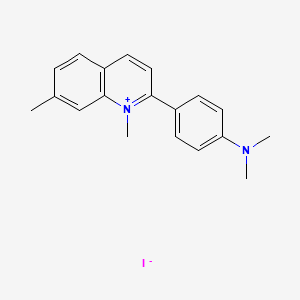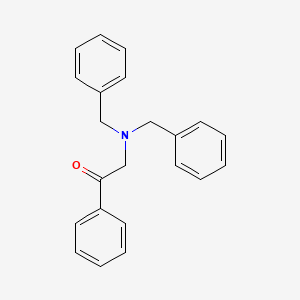
Hydrocinnamic acid, alpha-isopropyl-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a short-chain fatty acid derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylhydrocinnamic acid can be achieved through the asymmetric hydrogenation of alpha-methylcinnamic acid . This process involves the use of specific catalysts and reaction conditions to achieve the desired product. Another method involves the lipase-catalyzed resolution of the enantiomers of 2-benzylpropionic acid .
Industrial Production Methods
Industrial production methods for alpha-Methylhydrocinnamic acid typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of polymer-supported “Evans” oxazolidinone mediated solid-phase asymmetric synthesis has also been employed in the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methylhydrocinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of alpha-Methylhydrocinnamic acid include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. Specific conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of alpha-Methylhydrocinnamic acid depend on the type of reaction and the reagents used. For example, the reduction of alpha-Methylhydrocinnamic acid can yield 2-methyl-3-phenylpropionic acid, while oxidation reactions can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Alpha-Methylhydrocinnamic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of alpha-Methylhydrocinnamic acid involves its interaction with specific molecular targets and pathways. For example, as an HDAC inhibitor, it affects the acetylation status of histones, leading to changes in gene expression . Additionally, its role in correcting the ΔF508-CFTR defect involves modulating the function of the cystic fibrosis transmembrane conductance regulator protein .
Vergleich Mit ähnlichen Verbindungen
Alpha-Methylhydrocinnamic acid can be compared with other similar compounds such as:
Phenylpropanoic acid:
2-Phenylpropionic acid: This compound has a similar structure but differs in the position of the methyl group.
Cinnamic acid: A precursor to alpha-Methylhydrocinnamic acid, it has a different substitution pattern on the aromatic ring.
The uniqueness of alpha-Methylhydrocinnamic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
29107-36-6 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
methyl 2-benzyl-3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)12(13(14)15-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChI-Schlüssel |
JGHLITBBZZVLBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)

![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)


![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)



![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)

